molecular formula C10H16N2 B13233293 6-Butyl-5-methylpyridin-3-amine

6-Butyl-5-methylpyridin-3-amine

Cat. No.: B13233293
M. Wt: 164.25 g/mol
InChI Key: KBPSVZABEDDUEH-UHFFFAOYSA-N
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Description

6-Butyl-5-methylpyridin-3-amine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by a pyridine ring substituted with a butyl group at the 6th position and a methyl group at the 5th position, along with an amine group at the 3rd position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Butyl-5-methylpyridin-3-amine can be achieved through several methods. One common approach involves the alkylation of 5-methylpyridin-3-amine with butyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 5-methylpyridin-3-amine.

    Reagents: Butyl bromide or butyl chloride.

    Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and advanced purification techniques like crystallization or distillation are used to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Butyl-5-methylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or alkylated pyridine derivatives.

Scientific Research Applications

6-Butyl-5-methylpyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Butyl-5-methylpyridin-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    5-Methylpyridin-3-amine: Lacks the butyl group, making it less hydrophobic and potentially altering its biological activity.

    6-Butylpyridin-3-amine: Lacks the methyl group, which may affect its steric interactions and reactivity.

    3-Amino-5-methylpyridine: Similar structure but without the butyl group, leading to different chemical and biological properties.

Uniqueness: 6-Butyl-5-methylpyridin-3-amine is unique due to the presence of both butyl and methyl groups, which confer distinct steric and electronic properties. These modifications can enhance its binding affinity to specific targets and improve its solubility in organic solvents, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

6-butyl-5-methylpyridin-3-amine

InChI

InChI=1S/C10H16N2/c1-3-4-5-10-8(2)6-9(11)7-12-10/h6-7H,3-5,11H2,1-2H3

InChI Key

KBPSVZABEDDUEH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC=C(C=C1C)N

Origin of Product

United States

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